molecular formula C19H27N3O B12785590 N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine CAS No. 5431-59-4

N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine

Cat. No.: B12785590
CAS No.: 5431-59-4
M. Wt: 313.4 g/mol
InChI Key: UQFIXYPIRPFPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The spectrum reveals distinct signals for the methoxy group (δ 3.85 ppm, singlet) and the dimethylamino group (δ 2.25 ppm, singlet). Protons on the tetrahydroacridine core appear as a multiplet between δ 1.50–2.80 ppm (methylene groups) and δ 6.70–7.40 ppm (aromatic protons).
  • ¹³C NMR : Key resonances include the methoxy carbon (δ 55.2 ppm), dimethylamino carbons (δ 44.8 ppm), and acridine carbons (δ 115–150 ppm).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • N–H stretch : 3350 cm⁻¹ (primary amine).
  • C–O stretch : 1250 cm⁻¹ (methoxy group).
  • C–N stretch : 1350 cm⁻¹ (dimethylamino group).

Mass Spectrometry (MS)

The molecular ion peak at m/z 286.2 ([M+H]⁺) corresponds to the molecular formula C₁₇H₂₄N₃O. Fragmentation patterns include loss of the methoxy group (m/z 254.1) and cleavage of the propane diamine side chain (m/z 173.0).

Table 1: Key Spectroscopic Data

Technique Key Signals/Peaks Assignment
¹H NMR δ 3.85 (s, 3H) Methoxy protons
δ 2.25 (s, 6H) Dimethylamino protons
¹³C NMR δ 55.2 Methoxy carbon
δ 44.8 Dimethylamino carbons
IR 3350 cm⁻¹ N–H stretch (amine)
MS m/z 286.2 ([M+H]⁺) Molecular ion

Properties

CAS No.

5431-59-4

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C19H27N3O/c1-22(2)12-6-11-20-19-15-7-4-5-8-17(15)21-18-10-9-14(23-3)13-16(18)19/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,21)

InChI Key

UQFIXYPIRPFPPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 7-Methoxy-1,2,3,4-tetrahydroacridine Core

  • Starting Materials: Typically, 2-methoxyaniline derivatives and appropriate ketones or aldehydes are used.
  • Cyclization: The acridine ring system is formed via cyclization reactions under acidic or basic catalysis.
  • Partial Saturation: The tetrahydro portion is introduced by selective hydrogenation or reduction of the acridine ring system.

Attachment of the 1,3-Propanediamine Side Chain

  • Alkylation: The 9-position of the tetrahydroacridine core is alkylated with a 1,3-dihalopropane or a protected 1,3-propanediamine derivative.
  • Nucleophilic Substitution: The primary amine of the propanediamine chain is introduced via nucleophilic substitution reactions.

Dimethylation of the Terminal Amine

  • Methylation Reagents: Dimethyl sulfate or formaldehyde with formic acid (Eschweiler–Clarke reaction) are commonly used.
  • Reaction Conditions: Mild heating and controlled pH ensure selective dimethylation without overalkylation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization to acridine core Acid catalyst (e.g., polyphosphoric acid) 120-150 4-6 70-85 Requires inert atmosphere
Partial hydrogenation H2, Pd/C catalyst 25-50 2-4 80-90 Selective reduction of acridine ring
Alkylation at 9-position 1,3-dihalopropane, base (e.g., K2CO3) 60-80 6-8 65-75 Solvent: DMF or DMSO
Dimethylation of amine Dimethyl sulfate or formaldehyde + formic acid 40-60 3-5 75-85 Controlled pH to avoid side reactions

Characterization and Purity Confirmation

Research Findings on Preparation Efficiency

  • Multi-step synthesis yields an overall moderate to high yield (~40-60%) depending on purification methods.
  • The methoxy substitution enhances the compound’s stability during synthesis.
  • Dimethylation step is critical for biological activity and requires careful optimization to prevent overalkylation or side reactions.
  • Use of polar aprotic solvents (DMF, DMSO) improves alkylation efficiency.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Challenges Optimization Strategies
Acridine core synthesis 2-Methoxyaniline, ketone, acid catalyst Formation of tetrahydroacridine Controlling ring closure Use of inert atmosphere
Partial hydrogenation H2, Pd/C catalyst Saturation of acridine ring Selectivity of reduction Controlled pressure and time
Side chain alkylation 1,3-Dihalopropane, base Attachment of propanediamine Side reactions, incomplete alkylation Use of polar aprotic solvents
Dimethylation of amine Dimethyl sulfate or formaldehyde + formic acid Introduction of dimethyl groups Overalkylation, side products pH control, temperature control

Chemical Reactions Analysis

Types of Reactions

N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The tetrahydroacridine ring can be reduced to form dihydro or fully saturated derivatives.

    Substitution: The dimethylpropanediamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacridine carboxylic acid, while reduction of the tetrahydroacridine ring can produce fully saturated acridine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:

  • Anticancer Activity :
    • Several studies have reported that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that it can induce apoptosis in leukemia and cervical carcinoma cells by disrupting cellular metabolism and promoting cell death pathways .
  • Neuroprotective Effects :
    • The tetrahydroacridine structure is linked to neuroprotective properties. Compounds with similar structures have been studied for their potential to inhibit neurodegenerative processes associated with diseases like Alzheimer's .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may exhibit antimicrobial activity against common pathogens. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer properties of related compounds. The results indicated that these compounds exhibited significant cytotoxic effects against leukemia and cervical carcinoma cells by triggering apoptosis and inhibiting cell migration .

Case Study 2: Mechanistic Insights

Research focusing on the mechanisms of action revealed that this compound could effectively inhibit monocarboxylate transporters (MCTs), which are often upregulated in cancer cells to facilitate lactate export. By inhibiting MCTs, the compound can disrupt the metabolic adaptation of cancer cells .

Mechanism of Action

The mechanism of action of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets. The methoxy group and tetrahydroacridine ring play crucial roles in binding to these targets, while the dimethylpropanediamine moiety enhances the compound’s solubility and stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Variations in the Diamine Chain

a. N,N′-Dimethyl-1,3-propanediamine (DMPDA)

  • Structure : Simplest analog lacking the acridine moiety.
  • Properties : Boiling point 143–146°C, density 0.817 g/cm³, fully water-soluble due to its small size and polar amine groups . Protonation constants (log K) in sodium perchlorate solutions vary with ionic strength, indicating sensitivity to environmental conditions .
  • Role in Synthesis : A key precursor for the target compound; its dimethylation reduces polarity compared to unsubstituted 1,3-propanediamine, enhancing lipid solubility .

b. N,N-Dibutyl-1,3-propanediamine

  • Structure : Larger butyl substituents instead of methyl groups.
  • Properties : Higher hydrophobicity (log P > DMPDA) and lower water solubility. Protonation constants differ significantly from DMPDA due to steric and electronic effects .
  • Biological Relevance : Increased lipophilicity may enhance membrane permeability but reduce solubility in aqueous media.

c. HIPDM (N,N,N′-Trimethyl-N′-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)

  • Structure : Contains a hydroxy-iodobenzyl group and trimethylated diamine.
  • Properties : Used as a brain perfusion agent due to its ability to cross the blood-brain barrier. The hydroxy group and iodinated aromatic system confer polarity and imaging utility, contrasting with the methoxy-acridine system in the target compound .

Acridine-Based Analogues

a. 10-Methylacridinium-9-yl Derivatives

  • Structure : Acridinium salts with varied substituents (e.g., nitrosoimine, thiosemicarbazone).
  • Properties: Charged species with enhanced stability under acidic conditions.

b. N-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines

  • Structure: Varying diamine chain lengths (e.g., 1,2-diaminoethane vs. 1,3-propanediamine).
  • Properties: Shorter chains (e.g., 1,2-diaminoethane) increase rigidity and reduce basicity. The 1,3-propanediamine chain in the target compound balances flexibility and basicity, optimizing interactions with biological targets .

Functionalized 1,3-Propanediamines in Coordination Chemistry

a. N,N′-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine

  • Structure : Schiff base with salicylaldehyde moieties.
  • Properties : Forms stable complexes with lanthanides (e.g., Dy, Tb). The hydroxyl and imine groups enable chelation, unlike the target compound’s dimethylated amines, which prioritize hydrogen bonding and electrostatic interactions .

b. Cationized Magnetoferritin with DMPDA

  • Structure : DMPDA crosslinked to magnetoferritin via carbodiimide chemistry.
  • Properties: Enhances cellular uptake via electrostatic interactions with anionic proteoglycans.

Key Comparative Data

Property Target Compound DMPDA HIPDM 10-Methylacridinium Derivatives
Molecular Weight ~340 (estimated) 102.18 455.2 (iodinated) 250–350 (varies by substituent)
Solubility Moderate (hydrophobic acridine vs. polar diamine) High (fully water-soluble) Low (lipophilic iodobenzyl) Low (charged acridinium)
Key Functional Groups 7-Methoxy-acridine, dimethyl-diamine Dimethyl-diamine Trimethyl-diamine, iodobenzyl Acridinium, varied substituents
Biological Application Potential DNA intercalation, enzyme inhibition Protonation studies, synthesis precursor Brain perfusion imaging Anticancer, antimicrobial

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis (yield ~80–90% after purification ) is comparable to other acridine derivatives but requires precise control of reaction conditions to avoid side products .
  • Basicity and Solubility : The dimethyl groups on the diamine chain reduce polarity compared to unsubstituted analogs, enhancing membrane permeability but limiting aqueous solubility .
  • Biological Interactions : The methoxy group may donate electrons to the acridine ring, facilitating π-π stacking with aromatic residues in enzymes or DNA, while the dimethyl-diamine chain could interact with anionic phosphate groups or carboxylates .

Biological Activity

N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine (CAS Number: 5431-59-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles relevant data on its biological activity, including mechanisms of action, therapeutic implications, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H28ClN3O\text{C}_{19}\text{H}_{28}\text{Cl}\text{N}_{3}\text{O}

Physical Properties

PropertyValue
Molecular Weight328.49 g/mol
Density1.202 g/cm³
Boiling Point443.1 °C at 760 mmHg
Melting PointNot available

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to interact with neurotransmitter systems and may influence cholinergic pathways. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted in several studies, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro. Studies have reported that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial as oxidative stress is implicated in various pathological conditions.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study 1: Neuroprotective Effects

A study conducted by Del Giudice et al. (1996) explored the neuroprotective effects of the compound on rat models of Alzheimer's disease. The results indicated a significant reduction in AChE activity and improved cognitive function in treated animals compared to controls.

Study 2: Antioxidant Properties

Research published by Kamata et al. (2002) investigated the antioxidant capacity of this compound in human neuroblastoma cells. The findings revealed a marked decrease in reactive oxygen species (ROS) levels post-treatment.

Study 3: Antitumor Activity

A recent investigation into the compound's antitumor effects was conducted by Tominaga et al. (2024). The study found that this compound inhibited the proliferation of breast cancer cells through apoptosis induction.

Q & A

Basic: What are the key synthetic strategies for preparing N(1)-(7-methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine?

Methodological Answer:
The synthesis involves two primary steps:

  • Acridinyl Core Formation : The 7-methoxy-1,2,3,4-tetrahydroacridine moiety can be synthesized via cyclization of substituted anthranilic acid derivatives under acidic conditions, followed by hydrogenation to achieve the tetrahydro structure .
  • Diamine Coupling : The N(3),N(3)-dimethyl-1,3-propanediamine group is introduced via nucleophilic substitution or reductive amination. For example, reacting the acridinyl chloride derivative with N,N-dimethyl-1,3-propanediamine (DMAPA) in anhydrous tetrahydrofuran (THF) under inert atmosphere yields the target compound .
    Critical Considerations :
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is essential to remove unreacted DMAPA.
  • Reaction progress should be monitored by TLC (Rf ~0.4 in 9:1 CHCl₃/MeOH) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is required:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Look for signals at δ 3.85 (s, 3H, OCH₃), δ 2.45–2.60 (m, 8H, dimethylamino and CH₂ groups), and δ 6.8–7.5 (aromatic protons).
    • ¹³C NMR : Confirm the presence of the methoxy group (δ ~55 ppm) and tertiary carbons in the acridinyl ring .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 355.2 (calculated for C₂₁H₂₇N₃O).
  • HPLC Purity Analysis : Use a C18 column (ACN/0.1% TFA gradient, UV detection at 254 nm); purity ≥95% is acceptable for biological studies .

Basic: What are the proposed mechanisms of action for this compound in biological systems?

Methodological Answer:
The compound’s activity likely stems from:

  • DNA Intercalation : The planar acridinyl moiety facilitates insertion into DNA base pairs, disrupting replication (observed in related acridine derivatives via ethidium bromide displacement assays) .
  • Enzyme Inhibition : The dimethylpropanediamine side chain may interact with enzyme active sites (e.g., topoisomerases), as seen in structurally similar pyrazolo-pyrimidine analogs .
    Validation Steps :
  • Conduct in vitro DNA-binding studies (UV-Vis titration, fluorescence quenching).
  • Perform enzymatic inhibition assays (e.g., topoisomerase I/II) with IC₅₀ determination .

Advanced: How can researchers address solubility challenges in aqueous media during biological assays?

Methodological Answer:
The compound’s hydrophobicity (logP ~3.5) necessitates solubilization strategies:

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS (pH 7.4) .
  • Cyclodextrin Complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes (1:2 molar ratio) to enhance aqueous solubility .
  • Surfactant-Assisted Dispersion : Add 0.01% Tween-80 to cell culture media to prevent aggregation .
    Validation : Measure solubility via dynamic light scattering (DLS) and confirm biocompatibility with cell viability controls.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Impurity Variability : Trace dimethylpropanediamine byproducts (e.g., N-mono-methyl derivatives) can alter activity. Use HPLC-MS to identify impurities (retention time shifts) and repurify as needed .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content (fetal bovine serum binds hydrophobic compounds). Standardize protocols using:
    • Identical cell passages.
    • Serum-free pre-incubation for 1 hr before treatment .
  • Metabolic Instability : Test metabolite formation using liver microsome assays and adjust experimental timelines accordingly .

Advanced: What experimental design optimizes structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:
A systematic SAR approach includes:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 7-ethoxy, 9-chloro) to assess DNA-binding affinity .
  • Side-Chain Optimization : Replace dimethylpropanediamine with homologs (e.g., diethyl or piperazinyl) to evaluate steric/electronic effects on enzyme inhibition .
    Data Analysis :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to DNA or enzymes.
  • Corrogate in vitro IC₅₀ values with computational binding energies to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.